2-[4-IMINO-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHANOL
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Overview
Description
Preparation Methods
The synthesis of 2-[4-IMINO-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHANOL typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization to introduce the imino and phenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the furan ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the imino and phenyl groups through substitution reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
2-[4-IMINO-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-IMINO-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHANOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-IMINO-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHANOL involves its interaction with specific molecular targets and pathways. For example, it may interact with serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
2-[4-IMINO-5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-3(4H)-YL]-1-ETHANOL can be compared with other similar compounds, such as:
2,3-Diphenylfurans: Compounds with similar furan ring structures but different functional groups.
Furo[2,3-d]pyrimidines: Compounds with similar pyrimidine ring structures but different substituents.
Aminopyrimidines: Compounds with similar amino and pyrimidine groups but different ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-19-17-16(14-7-3-1-4-8-14)18(15-9-5-2-6-10-15)25-20(17)22-13-23(19)11-12-24/h1-10,13,21,24H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNOFVYOAZXQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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